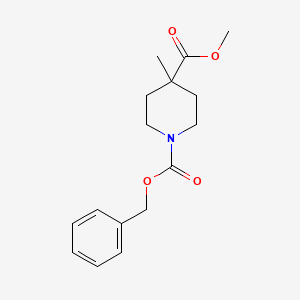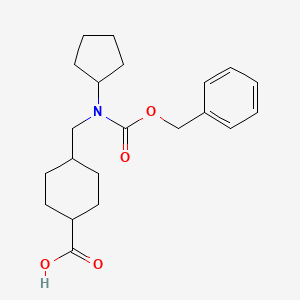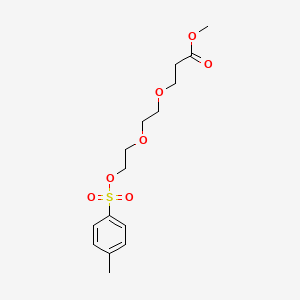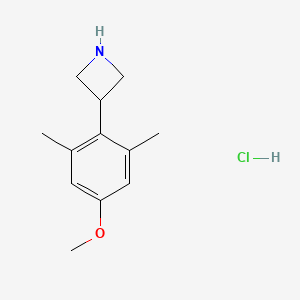![molecular formula C14H20Cl2N4 B13718848 1-Vinyl-3-[4-(3-vinyl-3-imidazolium-1-yl)butyl]-3-imidazolium Chloride](/img/structure/B13718848.png)
1-Vinyl-3-[4-(3-vinyl-3-imidazolium-1-yl)butyl]-3-imidazolium Chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Vinyl-3-(4-(3-vinyl-1H-imidazol-3-ium-1-yl)butyl)-1H-imidazol-3-ium chloride, also known by its MDL number MFCD32690974, is a compound with a molecular formula of C14H20Cl2N4 and a molecular weight of 315.24 . This compound is primarily used in research settings and has various applications in chemistry and biology.
準備方法
The synthesis of 1-vinyl-3-(4-(3-vinyl-1H-imidazol-3-ium-1-yl)butyl)-1H-imidazol-3-ium chloride involves several steps. The synthetic route typically starts with the preparation of the imidazole ring, followed by the introduction of the vinyl groups and the butyl linker. The final step involves the formation of the chloride salt. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial production methods for this compound are designed to be scalable and efficient. These methods often involve the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for research and industrial applications .
化学反応の分析
1-Vinyl-3-(4-(3-vinyl-1H-imidazol-3-ium-1-yl)butyl)-1H-imidazol-3-ium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products of these reactions are typically imidazole derivatives with additional oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of reduced imidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
科学的研究の応用
1-Vinyl-3-(4-(3-vinyl-1H-imidazol-3-ium-1-yl)butyl)-1H-imidazol-3-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Research on this compound includes its potential use as a therapeutic agent for various diseases, including cancer and infectious diseases.
作用機序
The mechanism of action of 1-vinyl-3-(4-(3-vinyl-1H-imidazol-3-ium-1-yl)butyl)-1H-imidazol-3-ium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The imidazole rings in the compound play a crucial role in its binding affinity and specificity. The vinyl groups and butyl linker contribute to the overall stability and solubility of the compound, enhancing its effectiveness in biological systems .
類似化合物との比較
1-Vinyl-3-(4-(3-vinyl-1H-imidazol-3-ium-1-yl)butyl)-1H-imidazol-3-ium chloride can be compared with other imidazole-based compounds, such as:
1-Vinylimidazole: Similar in structure but lacks the butyl linker and additional imidazole ring.
3-Vinyl-1H-imidazol-3-ium chloride: Contains a single imidazole ring and vinyl group, making it less complex than MFCD32690974.
1-Butyl-3-methylimidazolium chloride: Features a butyl group but lacks the vinyl groups and additional imidazole ring.
The uniqueness of 1-vinyl-3-(4-(3-vinyl-1H-imidazol-3-ium-1-yl)butyl)-1H-imidazol-3-ium chloride lies in its dual imidazole rings and vinyl groups, which provide enhanced reactivity and versatility in various chemical and biological applications.
特性
分子式 |
C14H20Cl2N4 |
|---|---|
分子量 |
315.2 g/mol |
IUPAC名 |
1-ethenyl-3-[4-(3-ethenylimidazol-1-ium-1-yl)butyl]imidazol-3-ium;dichloride |
InChI |
InChI=1S/C14H20N4.2ClH/c1-3-15-9-11-17(13-15)7-5-6-8-18-12-10-16(4-2)14-18;;/h3-4,9-14H,1-2,5-8H2;2*1H/q+2;;/p-2 |
InChIキー |
DNTNWGLKOASMKX-UHFFFAOYSA-L |
正規SMILES |
C=CN1C=C[N+](=C1)CCCC[N+]2=CN(C=C2)C=C.[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


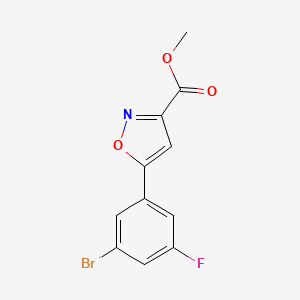

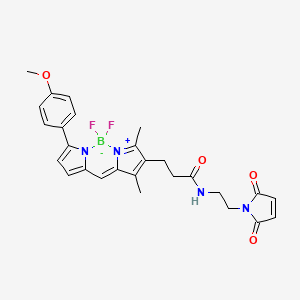
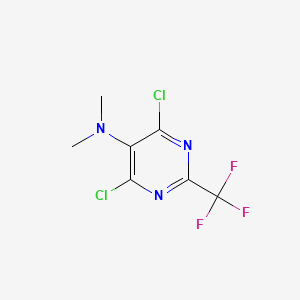
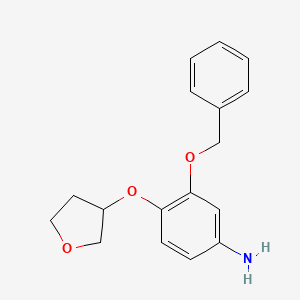
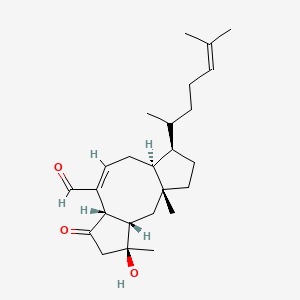
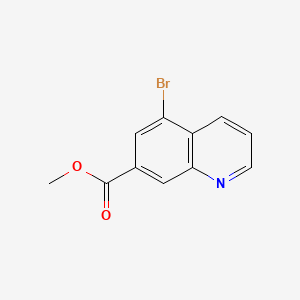
![N-[5-(Biscarboxymethyl-amino)-5-carboxy-pentyl)]-2-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)-terephthalamic Acid](/img/structure/B13718814.png)
![4-(Trimethylammonium)methyl]benzyl Alcohol Chloride](/img/structure/B13718822.png)
